The Chemical Structure and Applications of (S)-2,6-Diaminohexan-1-ol Hydrochloride: A Technical Guide
The Chemical Structure and Applications of (S)-2,6-Diaminohexan-1-ol Hydrochloride: A Technical Guide
Executive Summary
(S)-2,6-Diaminohexan-1-ol, commonly referred to as L-lysinol, is a chiral, aliphatic diamino alcohol synthesized via the reduction of the essential amino acid L-lysine[1]. When isolated and stabilized as a hydrochloride or dihydrochloride salt, it becomes a highly versatile building block[2]. This whitepaper provides an in-depth mechanistic analysis of its chemical structure, synthetic pathways, and advanced applications in solid-phase peptide synthesis (SPPS), bioconjugation, and the development of chiral heterocyclic therapeutics.
Chemical Structure & Physicochemical Profiling
The molecular architecture of (S)-2,6-Diaminohexan-1-ol dihydrochloride features a six-carbon aliphatic chain terminating in a primary alcohol, with two primary amine groups located at the C2 (alpha) and C6 (epsilon) positions[3]. The (S)-enantiomeric configuration at the C2 chiral center is strictly preserved from its natural L-lysine precursor, making it an invaluable reagent for chiral pool synthesis[4].
Mechanistic Causality of Salt Formation: The free base form of L-lysinol is highly nucleophilic. If left unprotected, it is prone to atmospheric oxidation and rapid carbon dioxide absorption (forming carbamates). Converting the free base to a dihydrochloride salt protonates both amine groups, significantly enhancing its thermal stability, water solubility, and shelf-life, while preventing unwanted spontaneous polymerization during long-term storage[2].
Table 1: Physicochemical Properties of (S)-2,6-Diaminohexan-1-ol Dihydrochloride
| Property | Value |
| IUPAC Name | (2S)-2,6-diaminohexan-1-ol dihydrochloride[3] |
| CAS Number | 1041055-24-6 (Dihydrochloride)[5] |
| Molecular Formula | C₆H₁₈Cl₂N₂O[5] |
| Molecular Weight | 205.13 g/mol [5] |
| SMILES | C(CCN)CN.Cl.Cl[5] |
| Storage Conditions | Inert atmosphere, 2-8°C, sealed and dry[2] |
| Hazard Statements | H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory)[2] |
Synthetic Pathways & Mechanistic Insights
The industrial and laboratory-scale synthesis of L-lysinol relies on the catalytic hydrogenation of L-lysine. Carboxylic acids are notoriously difficult to reduce compared to aldehydes or ketones, necessitating robust catalytic conditions.
Causality in Reaction Conditions: The reduction is optimally performed using a Ruthenium on Carbon (Ru/C) catalyst in an aqueous medium under high pressure (48-70 bar) and elevated temperatures (100-150°C)[1]. Maintaining a strictly acidic environment (pH 1.5-2) is critical; without this acidic buffer, L-lysine preferentially undergoes deamination to form piperidine derivatives rather than the desired deoxygenation to the amino alcohol[6]. Following the reduction, the mixture is treated with hydrochloric acid to precipitate the stable dihydrochloride salt[2].
Caption: Chemical transformation pathway from L-Lysine to (S)-2,6-Diaminohexan-1-ol dihydrochloride.
Advanced Applications in Drug Development
A. Solid-Phase Peptide Synthesis (SPPS) & Bioconjugation
In SPPS, utilizing L-lysinol introduces a terminal alcohol instead of a standard carboxylic acid. To utilize this molecule effectively without cross-reactivity, the primary amines must be orthogonally protected[]. Derivatives such as Nα-Fmoc-Nε-Boc-L-lysinol are heavily utilized[8]. Causality: The Fmoc group provides base-labile protection for the alpha-amine, while the Boc group offers acid-labile protection for the epsilon-amine. This orthogonality allows chemists to selectively deprotect specific sites, enabling the construction of complex, branched peptide architectures or the precise attachment of bioconjugates (e.g., fluorophores)[8].
B. Peptide Nucleic Acids (PNAs)
L-lysinol derivatives are critical in synthesizing β-Lys PNA monomers. Incorporating a lysine side chain at the β-position of the PNA backbone introduces a positively charged primary amine[9]. Causality: This positive charge enhances the electrostatic attraction between the synthetic PNA and the negatively charged phosphate backbone of natural DNA, thereby improving hybridization stability and enabling sequence-selective DNA cleavage[9].
C. Synthesis of Chiral Cyclic Amines
L-lysinol serves as a precursor for pharmacologically active heterocyclic amines, such as (S)-3-aminoazepan-2-one. This is achieved via multi-enzyme cascade reactions utilizing galactose oxidase and imine reductase, which streamline the synthesis into a one-pot process, preventing the racemization of labile intermediates[4][10].
Caption: Workflow illustrating the orthogonal protection of L-lysinol for SPPS and bioconjugation.
Experimental Protocols: Enzymatic Synthesis of Chiral Cyclic Amines
The following methodology details the conversion of L-lysinol to (S)-3-aminoazepan-2-one. This protocol is designed as a self-validating system with built-in analytical checkpoints to ensure high-fidelity synthesis[10].
Protocol 1: Protection of L-Lysinol to N-Cbz-L-Lysinol
Objective: Protect the highly reactive amine groups to direct downstream enzymatic cyclization.
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Preparation: Dissolve 10 mmol of (S)-2,6-Diaminohexan-1-ol hydrochloride in a 1:1 biphasic mixture of dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO₃)[10]. Causality: The biphasic system ensures that the HCl salt is neutralized to the free base in the aqueous layer and immediately partitioned into the organic layer, preventing aqueous degradation.
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Reagent Addition: Cool the reaction vessel to 0 °C. Add carbobenzyloxy chloride (Cbz-Cl) (1.1 eq) dropwise under vigorous stirring[10]. Causality: Cooling minimizes exothermic side reactions and prevents over-acylation of the terminal alcohol.
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Reaction & Validation: Allow the mixture to warm to room temperature and stir for 12 hours[10]. Validation Checkpoint: Perform Thin Layer Chromatography (TLC) (Eluent: EtOAc/Hexane). The disappearance of the ninhydrin-positive baseline spot confirms the complete consumption of the free amine.
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Workup: Separate the organic layer. Wash sequentially with 1M HCl, brine, and dry over anhydrous MgSO₄. Concentrate under reduced pressure to yield N-Cbz protected L-lysinol[10].
Protocol 2: Enzymatic Cyclization to (S)-3-aminoazepan-2-one
Objective: Regioselective oxidation and cyclization using an enzymatic cascade.
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Buffer Preparation: Dissolve the N-Cbz protected L-lysinol in a 50 mM sodium phosphate buffer (pH 7.5) to a final concentration of 3 mM[10]. Causality: pH 7.5 is the optimal physiological window for the structural stability and catalytic activity of the biocatalysts.
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Enzyme Addition: Add galactose oxidase (GOase) variant and imine reductase (IRED) to the solution[10]. Causality: GOase selectively oxidizes the terminal alcohol to an aldehyde. The resulting intermediate spontaneously forms an intramolecular imine, which is subsequently reduced by IRED to form the stable cyclic lactam[4][10].
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Incubation & Validation: Stir the reaction mixture at 30 °C for 16 hours[10]. Validation Checkpoint: Analyze an aliquot via LC-MS. Confirm the reaction progress by identifying the mass shift corresponding to the loss of H₂O and the specific m/z of the cyclized product.
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Extraction: Extract the aqueous mixture with EtOAc (3x). Dry the combined organic layers over MgSO₄, filter, and concentrate[10]. Purify via flash column chromatography on silica gel.
References
-
Title: (R)-2,6-Diaminohexan-1-ol - PubChem Source: nih.gov URL: [Link]
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Title: Lysol | C6H16N2O | CID 11607920 - PubChem - NIH Source: nih.gov URL: [Link]
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Title: Lysinol: A renewably resourced alternative to petrochemical polyamines and aminoalcohols | Request PDF - ResearchGate Source: researchgate.net URL: [Link]
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Title: Green chemical and biological synthesis of cadaverine: recent development and challenges - PMC Source: nih.gov URL: [Link]
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Title: Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Source: acs.org URL: [Link]
-
Title: Peptide Nucleic Acid with a Lysine Side Chain at the β-Position: Synthesis and Application for DNA Cleavage - J-Stage Source: jst.go.jp URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (S)-2,6-Diaminohexan-1-ol dihydrochloride | 1041055-24-6 [sigmaaldrich.com]
- 3. Lysol | C6H16N2O | CID 11607920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemscene.com [chemscene.com]
- 6. Green chemical and biological synthesis of cadaverine: recent development and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Peptide Nucleic Acid with a Lysine Side Chain at the β-Position: Synthesis and Application for DNA Cleavage [jstage.jst.go.jp]
- 10. pdf.benchchem.com [pdf.benchchem.com]
